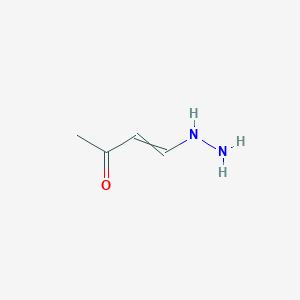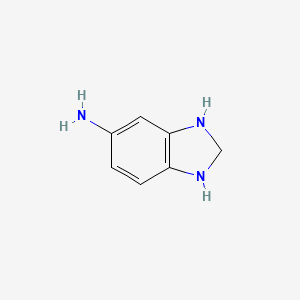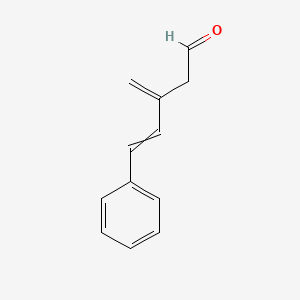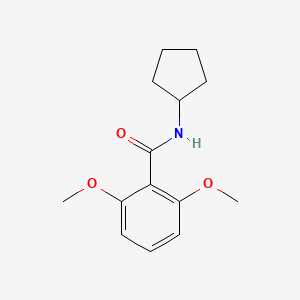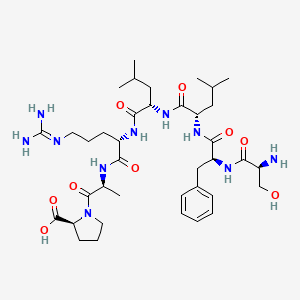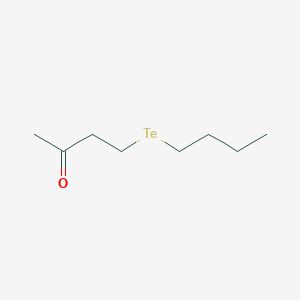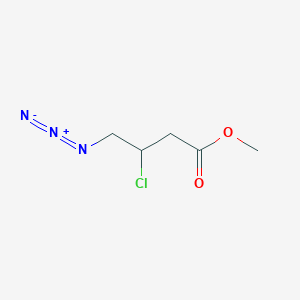![molecular formula C11H14O3 B14259998 Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- CAS No. 159572-27-7](/img/structure/B14259998.png)
Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-: is an organic compound with the molecular formula C11H14O3 It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by a phenylmethoxy and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- can be synthesized through several organic synthesis methods. One common approach involves the oxidation of a precursor alcohol. For instance, the synthesis can start with the preparation of 2-(phenylmethoxy)propan-1-ol, which is then oxidized to form the desired aldehyde . Another method involves esterification reactions under suitable conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial production would also involve stringent safety protocols to handle the reagents and intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-[(phenylmethoxy)methoxy]propanoic acid.
Reduction: Formation of 2-[(phenylmethoxy)methoxy]propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is used as an intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes. Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its reactivity makes it suitable for various chemical processes .
Mécanisme D'action
The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in many biochemical processes. The phenylmethoxy and methoxy groups can also influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Propanal, 2-(phenylmethoxy)-: This compound lacks the additional methoxy group, making it less reactive in certain substitution reactions.
Propanal, 2-(methoxy)-:
Uniqueness: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is unique due to the presence of both phenylmethoxy and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
159572-27-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2R)-2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m1/s1 |
Clé InChI |
HOLIWIAOUNQYRC-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C=O)OCOCC1=CC=CC=C1 |
SMILES canonique |
CC(C=O)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


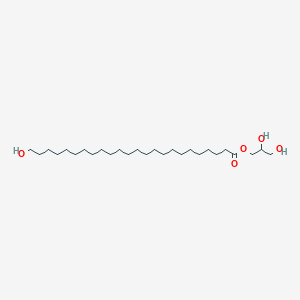
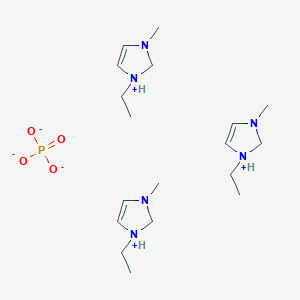


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
